2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. The structure features a 3-methyl group on the triazolo ring and a sulfanyl-linked acetamide moiety substituted with a 3-(trifluoromethyl)phenyl group.
Properties
Molecular Formula |
C15H12F3N5OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12F3N5OS/c1-9-20-21-12-5-6-14(22-23(9)12)25-8-13(24)19-11-4-2-3-10(7-11)15(16,17)18/h2-7H,8H2,1H3,(H,19,24) |
InChI Key |
HTPXIRIGAPLNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazolopyridazine core with thiol-containing reagents under mild conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted triazolopyridazine with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with nucleophiles
Scientific Research Applications
Bromodomain Inhibition
Recent studies have identified derivatives of the [1,2,4]triazolo[4,3-b]pyridazine scaffold as promising bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and are implicated in various cancers. The compound's structural features allow it to effectively inhibit BRD4 bromodomains with micromolar IC50 values, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The triazole framework has been associated with a wide range of bioactivities, including antimicrobial properties. A series of compounds derived from triazoles have shown efficacy against various bacterial strains, including resistant strains such as MRSA. The incorporation of electron-withdrawing groups enhances antibacterial activity, suggesting that modifications to the compound could yield more potent derivatives .
Neuroprotective Effects
Research indicates that triazole derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Bromodomain Inhibitors
In a study focusing on the development of bromodomain inhibitors, several [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and characterized. The crystal structures revealed specific binding interactions with BRD4, providing insights into the design of more effective inhibitors. This study highlights the potential of compounds similar to 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in targeting epigenetic readers in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A series of triazole derivatives were synthesized and tested against a panel of bacterial strains. Compounds exhibiting broad-spectrum activity were identified, with specific derivatives showing MIC values comparable to established antibiotics. These findings underscore the importance of structural modifications in enhancing antimicrobial potency and suggest potential applications in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels.
Interference with Signaling Pathways: It may disrupt signaling pathways that are critical for cell proliferation, survival, or inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the triazolo-pyridazine core or the acetamide-linked aryl group. Below is a comparative analysis based on available evidence:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formulas.
Key SAR Observations
Triazolo Ring Substituents: 3-Methyl (Target Compound): Likely reduces steric hindrance, favoring interactions with flat binding sites (e.g., RNA or enzyme active sites).
Acetamide Modifications:
Biological Activity
The compound 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule notable for its potential biological activities. This compound incorporates a triazole and pyridazine moiety, which are known to contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.37 g/mol. The structural components include:
- Triazole ring : Known for its role in various biological activities.
- Pyridazine moiety : Often associated with anti-inflammatory and antimicrobial properties.
- Trifluoromethyl group : Enhances lipophilicity and may improve bioavailability.
Biological Activity
Research indicates that compounds similar to 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibit a range of biological activities. Notably, studies have demonstrated the following effects:
- Antimicrobial Activity : Compounds with triazole and pyridazine structures have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : The presence of the pyridazine ring is linked to the inhibition of inflammatory pathways.
- Cancer Cell Inhibition : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by disrupting key metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example:
- Protein Kinase Inhibition : Similar compounds have been reported to inhibit mesenchymal–epithelial transition factor (c-Met) protein kinase, which plays a crucial role in cancer progression.
- GABA Modulation : Some derivatives have shown potential as allosteric modulators of GABA receptors, indicating neuropharmacological activity.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 351.37 g/mol |
| Antimicrobial Activity | Yes |
| Anti-inflammatory Activity | Yes |
| Cancer Cell Line Inhibition | Yes |
Case Studies
- Anticancer Screening : A study published in 2019 identified the compound through screening against multicellular spheroids, demonstrating significant anticancer properties in vitro against several cancer cell lines .
- Inhibition Studies : Research has shown that derivatives of this compound exhibit potent inhibition against c-Met kinases, with IC50 values in the low micromolar range .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
